molecular formula C10H14N2O2S B1433463 Methyl 5-methyl-2-(pyrrolidin-2-yl)-1,3-thiazole-4-carboxylate CAS No. 1545702-41-7

Methyl 5-methyl-2-(pyrrolidin-2-yl)-1,3-thiazole-4-carboxylate

Cat. No. B1433463
CAS RN: 1545702-41-7
M. Wt: 226.3 g/mol
InChI Key: RYRSPEAPFSAOAT-UHFFFAOYSA-N
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Description

“Methyl 5-methyl-2-(pyrrolidin-2-yl)-1,3-thiazole-4-carboxylate” is a chemical compound that contains a thiazole ring, which is a heterocyclic compound with a ring made up of one sulfur atom, one nitrogen atom, and three carbon atoms. It also contains a pyrrolidine ring, which is a five-membered ring with four carbon atoms and one nitrogen atom. The presence of these rings may give this compound unique chemical properties .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the thiazole and pyrrolidine rings in separate steps, followed by their connection via a suitable reaction. Without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound, as implied by its name, includes a thiazole ring and a pyrrolidine ring. These rings are likely to influence the compound’s reactivity and physical properties .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the thiazole and pyrrolidine rings. Thiazoles are known to participate in a variety of chemical reactions, including nucleophilic substitutions and electrophilic aromatic substitutions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the thiazole and pyrrolidine rings. For example, these rings could affect the compound’s solubility, melting point, and boiling point .

Scientific Research Applications

Synthesis and Antimicrobial Activity

  • A study by Nural et al. (2018) involved the synthesis of methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives, demonstrating their potential as powerful antimycobacterial agents due to their interesting antibacterial activity against various bacterial strains, including A. baumannii and the M. tuberculosis H37Rv strain (Nural et al., 2018).

Chemical Transformations

  • Research by Žugelj et al. (2009) outlined the transformation of methyl 2-amino-4-(2-methoxy-2-oxo-ethyl)thiazole-5-carboxylate into (4H-pyrido(1,2-a)pyrimidin-3-yl)thiazole-5-carboxylates, showcasing the chemical versatility of similar compounds (Žugelj et al., 2009).

One-Pot Synthesis Techniques

  • Galenko et al. (2015) developed a one-pot synthesis method for methyl 4-aminopyrrole-2-carboxylates using a relay catalytic cascade reaction, highlighting innovative approaches in synthetic chemistry (Galenko et al., 2015).

Molecular Docking and Antioxidant Activity

  • A 2020 study by Hossan investigated 4-methyl-5-(phenylarylazo)thiazol-2-yl derivatives, using molecular docking to estimate their antioxidant efficacy, thereby contributing to the understanding of their potential in antioxidant applications (Hossan, 2020).

Development of Functionalized Compounds

  • Research by Ruano et al. (2005) focused on the synthesis of highly functionalized 3-pyridin-3-ylisoxazoles-5-carboxylic acid derivatives, demonstrating the potential for developing complex organic molecules (Ruano et al., 2005).

Antimalarial Activity

  • A study by Makam et al. (2014) explored the antimalarial activity of 2-(2-hydrazinyl)thiazole derivatives, offering insights into the development of new antimalarial drugs (Makam et al., 2014).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As with any chemical, appropriate safety precautions should be taken when handling it .

Mechanism of Action

properties

IUPAC Name

methyl 5-methyl-2-pyrrolidin-2-yl-1,3-thiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2S/c1-6-8(10(13)14-2)12-9(15-6)7-4-3-5-11-7/h7,11H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYRSPEAPFSAOAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)C2CCCN2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-methyl-2-(pyrrolidin-2-yl)-1,3-thiazole-4-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 5-methyl-2-(pyrrolidin-2-yl)-1,3-thiazole-4-carboxylate
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Methyl 5-methyl-2-(pyrrolidin-2-yl)-1,3-thiazole-4-carboxylate
Reactant of Route 6
Methyl 5-methyl-2-(pyrrolidin-2-yl)-1,3-thiazole-4-carboxylate

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